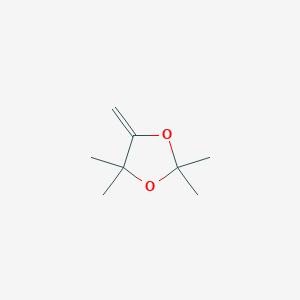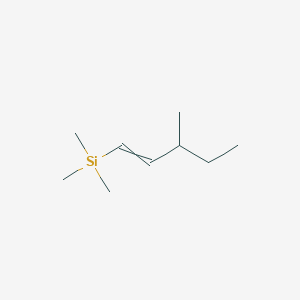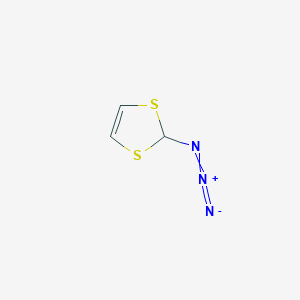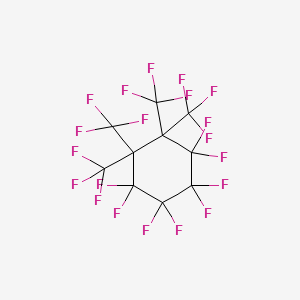
1,1,2,2,3,3,4,4-Octafluoro-5,5,6,6-tetrakis(trifluoromethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4-Octafluoro-5,5,6,6-tetrakis(trifluoromethyl)cyclohexane is a highly fluorinated cyclohexane derivative. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Due to its high fluorine content, it exhibits exceptional thermal and chemical stability, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-5,5,6,6-tetrakis(trifluoromethyl)cyclohexane typically involves the fluorination of cyclohexane derivatives. One common method is the direct fluorination of cyclohexane using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to handle the highly reactive fluorine gas safely. The use of specialized equipment and safety protocols is essential to prevent hazardous conditions. The final product is purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,4-Octafluoro-5,5,6,6-tetrakis(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced under specific conditions to form partially fluorinated cyclohexane derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of perfluorinated cyclohexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are partially fluorinated cyclohexane derivatives with different functional groups replacing the fluorine atoms.
Reduction Reactions: The products are cyclohexane derivatives with fewer fluorine atoms.
Oxidation Reactions: The products are highly oxidized perfluorinated cyclohexane derivatives.
Scientific Research Applications
1,1,2,2,3,3,4,4-Octafluoro-5,5,6,6-tetrakis(trifluoromethyl)cyclohexane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique properties make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated molecules on biological systems. Its stability and inertness make it suitable for use in various assays and experiments.
Medicine: In medicinal chemistry, this compound is explored for its potential use in drug development. Fluorinated compounds often exhibit enhanced bioavailability and metabolic stability, making them attractive candidates for pharmaceutical research.
Industry: The compound is used in the production of specialty materials, including fluoropolymers and coatings. Its thermal and chemical stability make it suitable for use in harsh environments.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4-Octafluoro-5,5,6,6-tetrakis(trifluoromethyl)cyclohexane is primarily related to its fluorine content. The presence of multiple fluorine atoms imparts unique electronic properties to the molecule, affecting its reactivity and interactions with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3,4,4-Octafluorocyclohexane: This compound is similar in structure but lacks the trifluoromethyl groups. It exhibits similar stability but different reactivity due to the absence of the trifluoromethyl groups.
1,1,2,2,3,3,4,4-Octafluoro-5,5,6,6-tetrakis(difluoromethyl)cyclohexane: This compound has difluoromethyl groups instead of trifluoromethyl groups, resulting in different electronic properties and reactivity.
Perfluorocyclohexane: This fully fluorinated cyclohexane derivative is similar in stability but lacks the additional functional groups, making it less versatile in chemical reactions.
Uniqueness
1,1,2,2,3,3,4,4-Octafluoro-5,5,6,6-tetrakis(trifluoromethyl)cyclohexane is unique due to the presence of both octafluoro and tetrakis(trifluoromethyl) groups. This combination imparts exceptional stability and reactivity, making it valuable in various scientific and industrial applications. The compound’s unique electronic properties and ability to participate in diverse chemical reactions set it apart from other fluorinated cyclohexane derivatives.
Properties
CAS No. |
74903-98-3 |
|---|---|
Molecular Formula |
C10F20 |
Molecular Weight |
500.07 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-5,5,6,6-tetrakis(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C10F20/c11-3(12)1(7(19,20)21,8(22,23)24)2(9(25,26)27,10(28,29)30)4(13,14)6(17,18)5(3,15)16 |
InChI Key |
IJSYUQGQBMIFCS-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



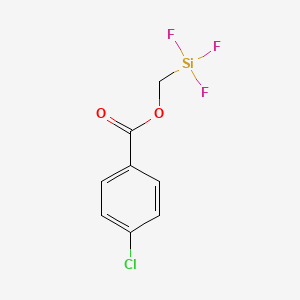
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450921.png)
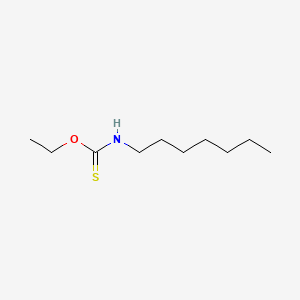
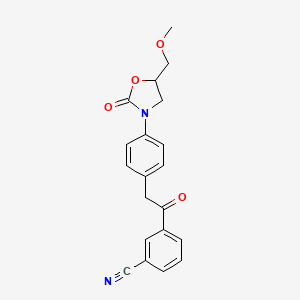
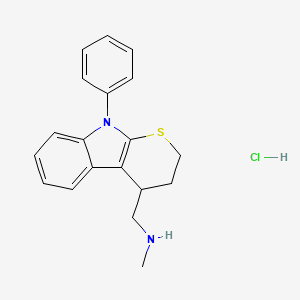
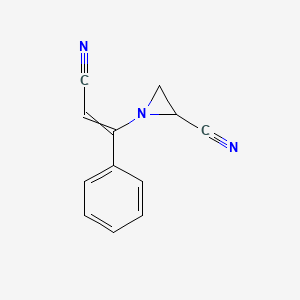
![2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline](/img/structure/B14450943.png)
![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)


